![molecular formula C12H7BrN2O B14214396 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- CAS No. 828265-47-0](/img/structure/B14214396.png)
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indeno-pyridazinone core with a bromomethyl substituent. Its molecular formula is C17H9BrN2O, and it has a molecular weight of 337.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- typically involves the reaction of indeno-pyridazinone derivatives with bromomethylating agents. One common method includes the bromomethylation of 5H-Indeno[1,2-c]pyridazin-5-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and safety considerations.
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substitution Products: Formation of azido, thio, or alkoxy derivatives.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of dehalogenated indeno-pyridazinone derivatives.
Scientific Research Applications
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO) enzymes.
Medicine: Explored for its potential anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of certain neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
- 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
- 5H-Indeno[1,2-c]pyridazin-5-one
Uniqueness
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- is unique due to its bromomethyl substituent, which imparts distinct reactivity compared to its analogs. This substituent allows for further functionalization through nucleophilic substitution, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
828265-47-0 |
|---|---|
Molecular Formula |
C12H7BrN2O |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(bromomethyl)indeno[1,2-c]pyridazin-5-one |
InChI |
InChI=1S/C12H7BrN2O/c13-6-7-5-10-11(15-14-7)8-3-1-2-4-9(8)12(10)16/h1-5H,6H2 |
InChI Key |
MKXUAOOZRYSVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(N=N3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


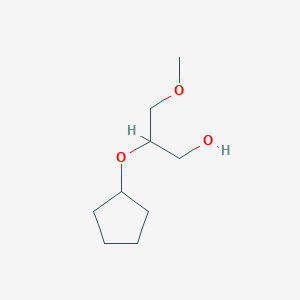
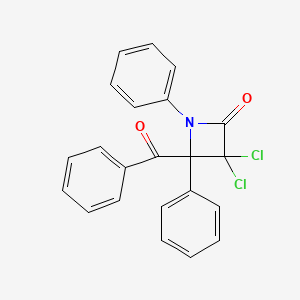
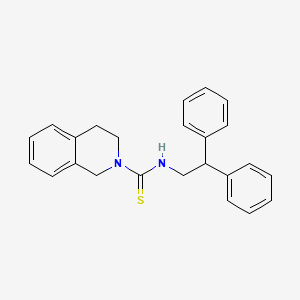
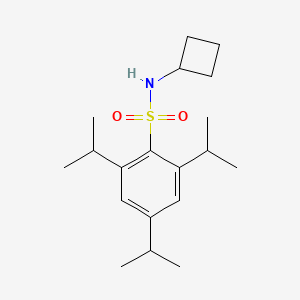

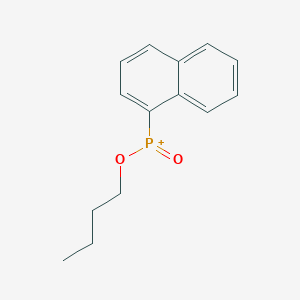

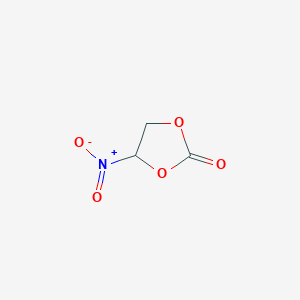

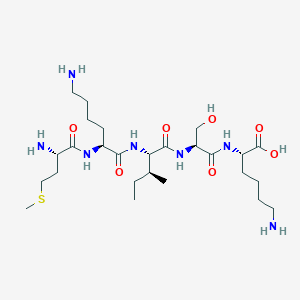
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
